4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one
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Overview
Description
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone nucleus is a popular heterocyclic framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidin-2-one derivatives, including 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea and ethanolamine under microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods: Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems, such as palladium-catalyzed reactions, are common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of oxazolidin-2-one derivatives include palladium catalysts, aryl bromides, and nitromethane. Reaction conditions often involve microwave irradiation, which accelerates the reaction and improves yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed N-arylation can produce 3-aryl-2-oxazolidinones .
Scientific Research Applications
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics . The compound’s unique structure and reactivity make it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, such as linezolid, which binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect against susceptible strains of bacteria .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone nucleus and exhibit similar antibacterial properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can enhance its antibacterial properties and make it a valuable compound for further research and development .
Biological Activity
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound belongs to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen. Its structure can be represented as follows:
This specific arrangement contributes to its interaction with biological targets, influencing its pharmacological properties.
Antiviral Activity
Research has indicated that oxazolidinones, including this compound, exhibit significant antiviral properties. A study focusing on non-nucleoside reverse transcriptase inhibitors (NNRTIs) highlighted that derivatives of oxazolidinones can effectively inhibit HIV-1 reverse transcriptase activity. For instance, compounds similar to this compound demonstrated EC50 values in the nanomolar range against HIV strains, indicating potent antiviral activity .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably:
- HepG2 Cells : The compound exhibited significant cytotoxicity with an EC50 value of approximately 10.28 μM, demonstrating its potential as an anticancer agent .
- MCF-7 Cells : In studies involving breast cancer cell lines, the compound showed promising antiproliferative activity, comparable to established chemotherapeutic agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Reverse Transcriptase : The compound acts as a potent inhibitor of HIV reverse transcriptase, disrupting viral replication .
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
- Cell Cycle Arrest : It has been observed that the compound induces G1 phase arrest in cancer cells, which is crucial for inhibiting tumor growth .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
FMMHWSAIRRDFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)OC |
Origin of Product |
United States |
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